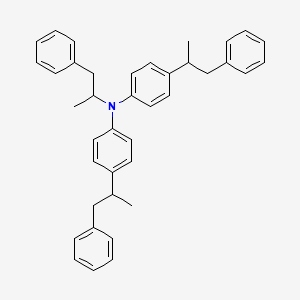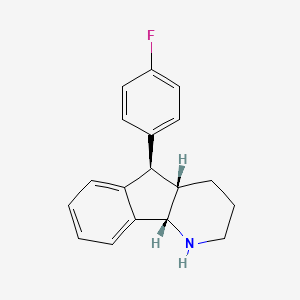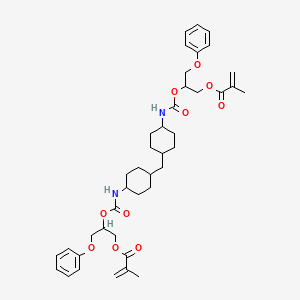
4-Piperidinamine, N-(3-(hydroxymethyl)-2-pyridinyl)-N-methyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina es un complejo compuesto orgánico con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación del núcleo de piperidinamina, seguido por la introducción de los grupos piridinil e indol. Los grupos hidroximetil y metilsulfonil se añaden en pasos posteriores. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para asegurar que el producto deseado se obtiene con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y la escalabilidad. Estos métodos permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y calidad constante del producto .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El compuesto puede sufrir reacciones de reducción para modificar los grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroximetil puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se está llevando a cabo una investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
N-Fenil-4-piperidinamina: Un precursor utilizado en la síntesis de fentanilo y sus análogos.
4-Amino-1-bencilpiperidina: Utilizado en la preparación de varios productos farmacéuticos.
Unicidad
N-(3-(hidroximetil)-2-piridinil)-N-metil-1-((5-((metilsulfonil)amino)-1H-indol-2-il)carbonil)-4-piperidinamina es única debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esta singularidad la convierte en un compuesto valioso para la investigación y el desarrollo en múltiples campos .
Propiedades
Número CAS |
249759-14-6 |
|---|---|
Fórmula molecular |
C22H27N5O4S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[2-[4-[[3-(hydroxymethyl)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H27N5O4S/c1-26(21-15(14-28)4-3-9-23-21)18-7-10-27(11-8-18)22(29)20-13-16-12-17(25-32(2,30)31)5-6-19(16)24-20/h3-6,9,12-13,18,24-25,28H,7-8,10-11,14H2,1-2H3 |
Clave InChI |
RFFVRHGYDOPFSV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



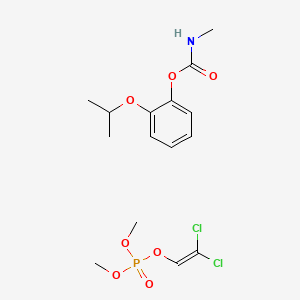
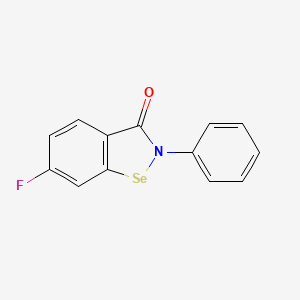
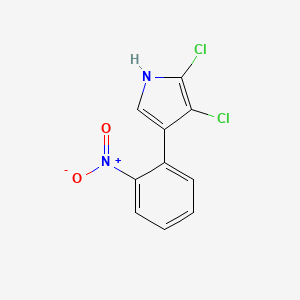
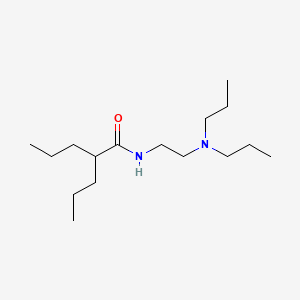


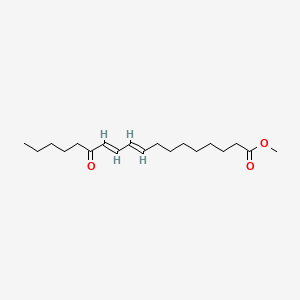
![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

